Dodecenylsuccinic acid

Übersicht

Beschreibung

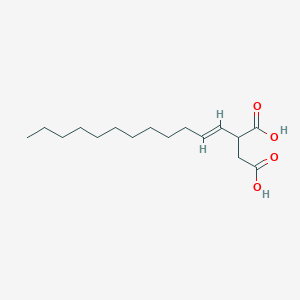

Dodecenylsuccinic acid, also known as this compound, is an organic compound with the molecular formula C16H28O4. It is a derivative of succinic acid where one of the hydrogen atoms is replaced by a dodecenyl group. This compound is primarily used as an antirust agent due to its excellent anti-corrosive properties .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Dodecenylsuccinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The dodecenyl group can be substituted with other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Epoxy Resins

Dodecenyl Succinic Anhydride is primarily utilized as a curing agent for epoxy resins. Its incorporation into epoxy formulations enhances the physical and chemical properties of the cured resins.

- Curing Agent Properties : DSA provides excellent flexibility and electrical properties to cured epoxy products. It has a long pot life and low viscosity, making it easy to handle during processing .

- Performance Metrics : Cured epoxy resins with DSA demonstrate enhanced toughness and resistance to thermal degradation compared to those cured with traditional agents. This performance is attributed to the long aliphatic chain present in the DSA molecule, which contributes to improved toughness and flexibility .

Table 1: Properties of Dodecenyl Succinic Anhydride in Epoxy Resins

| Property | Value |

|---|---|

| Appearance | Yellow liquid |

| Viscosity (mPa·s) | 713 |

| Acid Value | 418 |

| Boiling Point (°C) | 180 - 182 |

| Density (g/cm³) | 1.002 |

Lubricants and Rust Inhibitors

DSA is also employed as an additive in various lubricants and rust preventive formulations. Its properties make it suitable for enhancing the performance of these products.

- Rust Prevention : The compound exhibits excellent rust preventive properties, making it ideal for use in lubricating oils, hydraulic fluids, and metalworking oils. It forms a protective layer on metal surfaces, reducing corrosion rates significantly .

- Additive Performance : When incorporated into lubricant formulations, DSA improves the viscosity stability and performance under extreme pressure conditions, thereby extending the service life of machinery components .

Asphalt Rejuvenation

Recent studies have highlighted the effectiveness of Dodecenyl Succinic Anhydride in asphalt applications, particularly for rejuvenating aged bitumen.

- Softening Potential : Research indicates that adding DSA can significantly improve the softening capacity of aged bitumen, which is crucial for successful asphalt recycling operations. The compound acts as a reactive surfactant that modifies the colloidal structure of bitumen, enhancing its rheological properties .

- Ageing Inhibition : DSA has been shown to retard the ageing process of bitumen by altering its microstructure. This results in improved performance characteristics such as better compaction and increased wettability on aggregates .

Table 2: Performance Metrics of DSA in Asphalt Applications

| Metric | Result |

|---|---|

| Softening Effect | Enhanced compared to diluent oil |

| Ageing Resistance | Improved microstructural stability |

| Wettability | Increased on siliceous aggregates |

Case Study 1: Epoxy Resin Formulation

In a study published by Wiley Online Library, researchers synthesized Dodecenyl Succinic Anhydride from C12 olefin and maleic anhydride. The resulting product was tested as a curing agent for epoxy resins, demonstrating superior mechanical properties compared to conventional curing agents .

Case Study 2: Asphalt Rejuvenation

A recent investigation analyzed the effects of adding 3 wt.% DSA to aged bitumen using standard laboratory ageing methods. Results showed that DSA not only softened the bitumen but also improved its rheological properties significantly, making it a viable option for asphalt rejuvenation in road maintenance practices .

Wirkmechanismus

The mechanism by which butanedioic acid, dodecenyl- exerts its effects involves the formation of a uniform and dense protective film on metal surfaces. This film effectively blocks the contact of oxygen, water, and corrosive substances, thereby preventing metal corrosion . The molecular targets and pathways involved in this process include interactions with metal surfaces and the formation of stable complexes.

Vergleich Mit ähnlichen Verbindungen

Dodecenylsuccinic acid can be compared with other similar compounds such as:

Succinic acid: A dicarboxylic acid with the chemical formula C4H6O4, used in various industrial applications.

Maleic acid: Another dicarboxylic acid with similar properties but different reactivity.

Biologische Aktivität

Dodecenylsuccinic acid (DSA) is a compound that has garnered attention for its diverse biological activities and applications in various fields, including medicine, materials science, and environmental chemistry. This article explores the biological activity of DSA, emphasizing its antimicrobial properties, applications in drug delivery systems, and potential in wound healing.

Overview of this compound

This compound is an unsaturated fatty acid derivative commonly used as a modifying agent in various polymer and material applications. It is primarily recognized for its ability to enhance the properties of hydrogels and other biomaterials, making it a valuable compound in biomedical research.

Antimicrobial Activity

One of the most significant biological activities of DSA is its antimicrobial properties . Research has demonstrated that DSA-modified materials exhibit strong antibacterial effects against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.

Case Study: Antimicrobial Properties of DDSA-Modified Hydrogels

A study developed collagen hydrogels modified with dodecenylsuccinic anhydride (DDSA), which showed sustained antimicrobial activity over 72 hours against both S. aureus and P. aeruginosa. The hydrophobic interactions between the DDSA chains and bacterial cell walls were identified as a contributing factor to this antimicrobial efficacy .

Table 1: Antimicrobial Activity of DDSA-Modified Hydrogels

| Pathogen | Antimicrobial Activity Duration | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 72 hours | 12% |

| Pseudomonas aeruginosa | 72 hours | 12% |

Applications in Drug Delivery Systems

DSA has been utilized to enhance drug delivery systems, particularly in the encapsulation of therapeutic agents. For instance, dodecenyl succinylated alginate has been shown to effectively encapsulate lipases, which are crucial for various metabolic processes. This modification not only improves the stability of the enzymes but also enhances their activity under specific conditions .

Case Study: Lipase Encapsulation

In a study focusing on dodecenyl succinylated alginate (DSA), researchers demonstrated that this modified alginate could encapsulate lipase effectively, leading to improved enzyme activity and stability compared to unmodified alginate. The encapsulation efficiency was significantly higher, showcasing DSA's potential in pharmaceutical formulations .

Table 2: Lipase Encapsulation Efficiency

| Material | Encapsulation Efficiency (%) | Enzyme Activity (U/mL) |

|---|---|---|

| Unmodified Alginate | 45 | 150 |

| Dodecenyl Succinylated Alginate | 85 | 250 |

Wound Healing Applications

The application of DSA in wound healing has been explored extensively due to its favorable properties when incorporated into hydrogels. The DDSA-modified collagen hydrogels not only provide a scaffold for cell adhesion but also exhibit anti-inflammatory properties that are beneficial for wound healing.

Case Study: DDSA-Collagen Hydrogels in Wound Healing

Research indicated that DDSA-modified collagen hydrogels could serve as effective wound dressings by promoting healing while providing a barrier against microbial infections. The incorporation of simvastatin into these hydrogels further enhanced their therapeutic potential by promoting angiogenesis and reducing inflammation at the wound site .

Table 3: Properties of DDSA-Collagen Hydrogels

| Property | Value |

|---|---|

| Water Absorption Ratio | 1.9 g/g |

| Cell Viability at 12% DDSA | Decreased by ~11% |

| Antimicrobial Activity Duration | 72 hours |

Eigenschaften

IUPAC Name |

2-[(E)-dodec-1-enyl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPNGVVOWVKJG-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC/C=C/C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

29658-97-7 | |

| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029658977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-(dodecen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.